

A Comparative Guide to Computational and Experimental Results for 1-Ethoxycyclohexene Reactions

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Compound of Interest

Compound Name: 1-Ethoxycyclohexene

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This guide provides a comparative analysis of theoretical predictions and experimental outcomes for key reactions of **1-ethoxycyclohexene**, a common enol ether in organic synthesis. By examining hydrolysis, oxidation, and cycloaddition reactions, we aim to bridge the gap between computational modeling and laboratory practice, offering insights into the predictive power of modern theoretical methods and the nuances of experimental reality. While direct comparative studies on **1-ethoxycyclohexene** are limited, this guide draws upon well-established data for analogous enol ether systems to provide a robust predictive framework.

Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of enol ethers is a fundamental transformation yielding a ketone and an alcohol. For **1-ethoxycyclohexene**, this reaction is expected to produce cyclohexanone and ethanol. The reaction proceeds via protonation of the double bond, followed by the addition of water and subsequent collapse of the hemiacetal intermediate.

Data Presentation: Computational vs. Experimental

Computational and experimental data for the hydrolysis of simple enol ethers like ethyl vinyl ether show a strong correlation, suggesting that similar accuracy can be expected for **1-**

ethoxycyclohexene.^{[1][2]} The rate-determining step is the proton transfer to the substrate.^{[1][2]}

Parameter	Computational Prediction (Analogous Systems)	Experimental Observation (Analogous Systems)
Reaction Rate	First-order in enol ether and acid catalyst. ^{[1][2]}	First-order in enol ether and acid catalyst. ^{[1][2]}
Rate Constant (k_{H^+})	Can be calculated using transition state theory; sensitive to the level of theory and solvation model.	For ethyl vinyl ether, k_{H^+} is approximately 2.95 in H ₂ O. ^[3]
Solvent Isotope Effect (k_D/k_H)	Predicted to be > 1 , consistent with a rate-determining proton transfer.	For ethyl vinyl ether, the effect is 2.95 for hydronium ion catalysis. ^[3]
Mechanism	Stepwise: 1. Protonation of the double bond to form a carbocation intermediate. 2. Nucleophilic attack by water. 3. Deprotonation to form a hemiacetal. 4. Decomposition of the hemiacetal.	Inferred from kinetics and isotope effects to be a rate-determining proton transfer. ^{[1][2]}

Experimental Protocol: Acid-Catalyzed Hydrolysis of an Enol Ether

The following is a general procedure for the acid-catalyzed hydrolysis of an enol ether, which can be adapted for **1-ethoxycyclohexene**.

Materials:

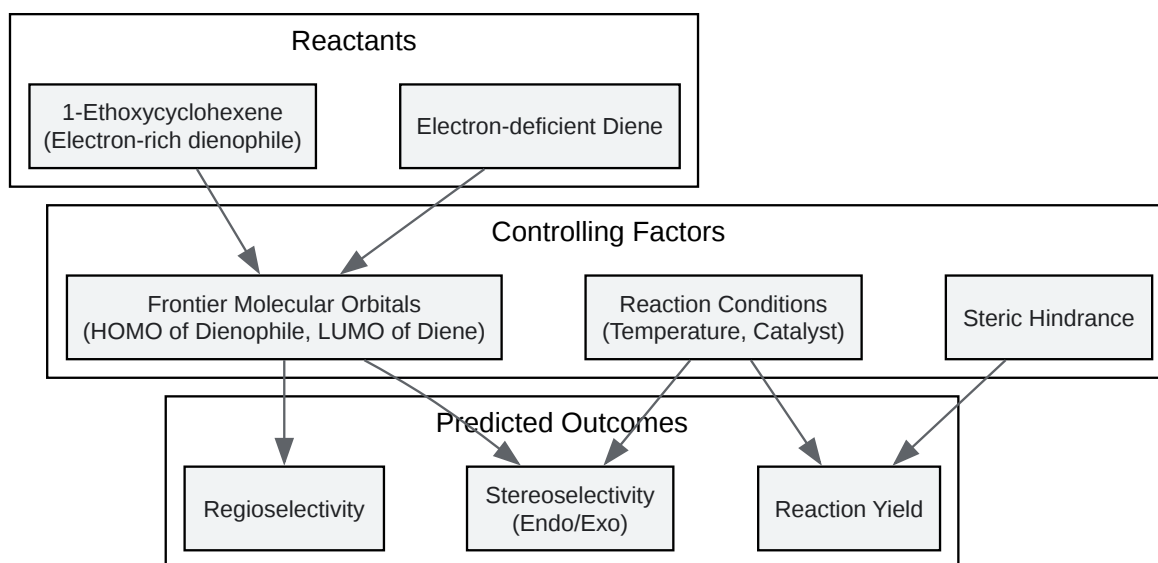
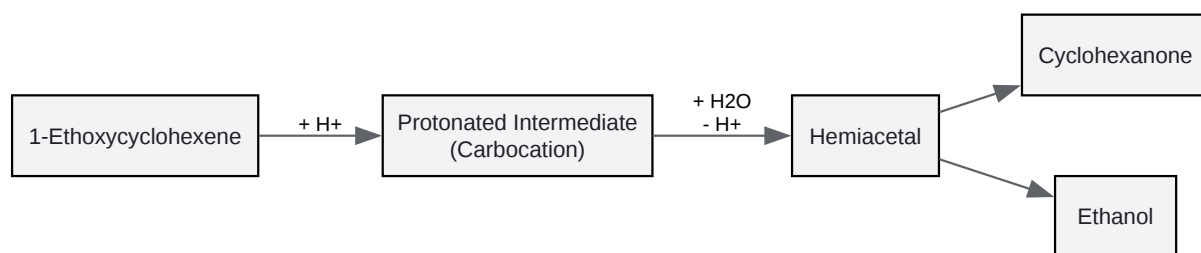
- **1-Ethoxycyclohexene**
- Aqueous solution of a strong acid (e.g., 0.1 M HCl)

- Suitable organic solvent (e.g., acetone or THF)
- Internal standard for GC analysis (e.g., dodecane)
- Quenching solution (e.g., saturated sodium bicarbonate)
- Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

- A solution of **1-ethoxycyclohexene** and an internal standard in an organic solvent is prepared in a thermostated reaction vessel.
- The reaction is initiated by adding a pre-thermostated aqueous acid solution.
- Aliquots of the reaction mixture are withdrawn at regular intervals.
- Each aliquot is immediately quenched with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
- The organic layer is separated, dried over anhydrous magnesium sulfate, and analyzed by gas chromatography (GC) to monitor the disappearance of the starting material and the appearance of the product, cyclohexanone.
- The rate constant is determined by plotting the natural logarithm of the concentration of **1-ethoxycyclohexene** versus time.

Reaction Pathway Diagram



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